molecular formula C6H3BrFNO2 B1283554 1-Bromo-3-fluoro-5-nitrobenzene CAS No. 7087-65-2

1-Bromo-3-fluoro-5-nitrobenzene

Cat. No. B1283554
CAS RN: 7087-65-2
M. Wt: 220 g/mol
InChI Key: SWXVEPMSQBEVRH-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are often used as intermediates in the synthesis of various chemicals, including pharmaceuticals, dyes, and organic electroluminescent materials. The presence of bromine, fluorine, and nitro groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves the stepwise introduction of nitro and halogen groups into the benzene ring. For example, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is obtained through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination . Although these methods do not directly describe the synthesis of 1-bromo-3-fluoro-5-nitrobenzene, they provide insight into the general strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is influenced by the substituents on the benzene ring. For instance, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene has shown that the presence of bromine and fluorine atoms affects the geometry and normal modes of vibrations of the benzene ring . This suggests that the molecular structure of 1-bromo-3-fluoro-5-nitrobenzene would also be significantly influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated nitrobenzenes is often explored through their interactions in various chemical reactions. The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, demonstrating the formation of arylzinc compounds , and the changed reactivity of its radical anion in an ionic liquid . These studies highlight the potential for 1-bromo-3-fluoro-5-nitrobenzene to participate in similar reactions, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are determined by their molecular structure. The study of 1-bromo-3-fluorobenzene using DFT calculations has provided detailed information on its vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures . These findings can be extrapolated to understand the properties of 1-bromo-3-fluoro-5-nitrobenzene, which would likely exhibit unique characteristics due to the combined effects of the bromine, fluorine, and nitro groups.

Scientific Research Applications

Synthesis in Radiopharmaceuticals

1-Bromo-3-fluoro-5-nitrobenzene is utilized in the synthesis of radiopharmaceutical compounds. A study by Klok et al. (2006) demonstrates its use in synthesizing N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane (Klok, R., Klein, P., Herscheid, J., & Windhorst, A. (2006)).

Organic Chemistry and Molecular Interactions

In the field of organic chemistry, 1-Bromo-3-fluoro-5-nitrobenzene is involved in various reactions and structural studies. For instance, the compound is used in the formation of atropisomers, as detailed by Leroux et al. (2005). They discuss the abnormal behavior of 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl, which is synthesized using a derivative of 1-Bromo-3-fluoro-5-nitrobenzene (Leroux, F., Mangano, G., & Schlosser, M. (2005)).

Photophysics and Photochemistry Studies

In photophysics, 1-Bromo-3-fluoro-5-nitrobenzene is used in studies exploring the photodissociation mechanisms of nitrobenzene derivatives. Gu et al. (2001) used it to analyze photofragment translational spectroscopy, providing insights into the energy distribution and reaction mechanisms upon UV photodissociation (Gu, X.-B., Wang, G., Huang, J., Han, K., He, G., & Lou, N. (2001)).

Material Science and Electronics

This compound finds applications in material science, particularly in the development of polymer solar cells. Fu et al. (2015) demonstrated its use as a fluorescent inhibitor in poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layers of polymer solar cells. The study highlights how 1-Bromo-3-fluoro-5-nitrobenzene improves the efficiency of solar cells by enhancing electron transfer processes (Fu, G., Wang, T., Cai, J., Shi, J.-Y., Zongli, L., Li, G., Li, X., Zhang, Z., & Yang, S. (2015)).

Analytical Chemistry

The compound is also relevant in analytical chemistry, particularly in studies of molecular structure and interactions. Abraham et al. (2004) used 1-Bromo-3-fluoro-5-nitrobenzene in NMR studies to investigate halogen substituent chemical shifts and their effects on molecular properties (Abraham, R. J., Mobli, M., & Smith, R. J. (2004)).

Safety And Hazards

1-Bromo-3-fluoro-5-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye damage . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using only non-sparking tools .

properties

IUPAC Name

1-bromo-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVEPMSQBEVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567064
Record name 1-Bromo-3-fluoro-5-nitrobenzene
Source EPA DSSTox
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-nitrobenzene

CAS RN

7087-65-2
Record name 1-Bromo-3-fluoro-5-nitrobenzene
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Record name 1-Bromo-3-fluoro-5-nitrobenzene
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Record name 3-Bromo-5-fluoronitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-4-fluoro-6-nitrophenylamine (55 g, 234 mmol) in 50% sulphuric acid (500 mL) was cooled to 0° C. then treated dropwise with a solution of sodium nitrite (22.6 g, 328 mmol) in water (100 mL) keeping the internal temperature <5° C. Following the addition of the sodium nitrite the reaction was stirred at <5° C. for 1 h. Ethanol (75 mL) was then added followed by ferrous sulfate heptahydrate (32.5 g, 117 mmol) and the reaction stirred at ambient temperature for 2 h. The reaction was diluted with water (1 L) and extracted with dichloromethane (2×500 mL). The organics were combined, washed with saturated aqueous sodium hydrogencarbonate, water and brine, then dried for 1 h over anhydrous magnesium sulfate containing decolorizing charcoal (5 g). Filtration through glass micro-fibre filter paper (Whatman GF/A) and evaporation to dryness gave an oil which on standing furnished 1-bromo-3-fluoro-5-nitrobenzene as colourless crystals (50 g, 97%): δH (360 MHz, CDCl3) 7.61 (1H, ddd, J 8, 2 and 2), 7.90 (1H, ddd, J 8, 2 and 2), 8.20-8.23 (1H, m).
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55 g
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75 mL
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ferrous sulfate heptahydrate
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1 L
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Synthesis routes and methods III

Procedure details

Mix water (60mL), concentrated sulfuric acid (60mL) and 4-fluoro-2-nitro-6-bromoaniline (9.65g, 41mmol). Cool to 0° C. and add solid sodium nitrite (4.25g, 61mmol) in small portions at such a rate as not to exceed 5° C. Stir for 30 minutes and add ferrous sulfate heptahydrate (5.6g, 20.5mmol) and ethanol (18mL). Stir with warming to room temperature over 2 hours. Add water (200mL), separate the organic phase and wash the aqueous phase with methylene chloride (2×). Combine the organic phases, dry (MgSO4) and evaporate the solvent in vacuo. Purify by silica gel chromatography (5% ethyl acetate/hexane) give 3-bromo-5-fluoronitrobenzene (4.5g); bp 65°-70° C.@1.0mm Hg.
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60 mL
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ferrous sulfate heptahydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-fluoro-5-nitrobenzene
Reactant of Route 2
1-Bromo-3-fluoro-5-nitrobenzene
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1-Bromo-3-fluoro-5-nitrobenzene
Reactant of Route 4
1-Bromo-3-fluoro-5-nitrobenzene
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1-Bromo-3-fluoro-5-nitrobenzene
Reactant of Route 6
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1-Bromo-3-fluoro-5-nitrobenzene

Citations

For This Compound
3
Citations
S Shim, M Krishnaiah, MR Sankham, I Kim… - Journal of Medicinal …, 2022 - ACS Publications
… Coupling of the commercially available 1-bromo-3-fluoro-5-nitrobenzene (28a), 2-bromo-1-fluoro-4-nitrobenzene (28b), 1-bromo-2-fluoro-3-nitrobenzene (28c), and 4-bromo-1-fluoro-2-…
Number of citations: 3 pubs.acs.org
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan, R Wei… - isribinhibitor.com
… Compound 27-b was prepared from 1-bromo-3-fluoro-5- nitrobenzene 27-a (1.25 g, 5.7 mmol) according to a similar pro- cedure to that for compound 26-b. White solid, 60% yield. 1H …
Number of citations: 0 isribinhibitor.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com

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